molecular formula C11H10Br2O2 B8650812 Benzoic acid, 4-(2,2-dibromoethenyl)-, ethyl ester CAS No. 157729-41-4

Benzoic acid, 4-(2,2-dibromoethenyl)-, ethyl ester

Cat. No. B8650812
M. Wt: 334.00 g/mol
InChI Key: OHEOTBARJZLYCG-UHFFFAOYSA-N
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Patent
US05202356

Procedure details

Ethyl-4-formylbenzoate (2.46 g) (ex Lancaster) in dichloromethane (30 ml) under nitrogen was treated with triphenylphosphine (15.7 g) and carbon tetrabromide (9.9 g) at 0°. After 1.5 hours at 25°, water was added and the mixture worked up in the normal manner. Purification by chromatography (silica, ether/hexane) gave ethyl-4-(2,2-dibromoethenyl)benzoate (3.32 g). NMR 1H 8.0(2H,d), 7.50(2H,d), 7.45(1H,s), 3.85(3H,s).
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([CH:11]=O)=[CH:7][CH:6]=1)[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:33](Br)(Br)([Br:35])[Br:34].O>ClCCl>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[C:33]([Br:35])[Br:34])=[CH:7][CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
2.46 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)C=O)=O
Name
Quantity
15.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
9.9 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica, ether/hexane)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)C=C(Br)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.32 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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